(Bromodifluoromethyl)trimethylsilane

Description

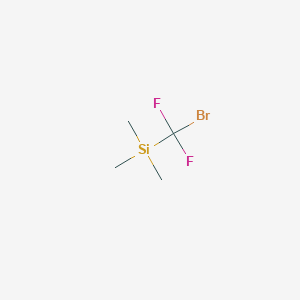

(Bromodifluoromethyl)trimethylsilane (Me$3$SiCF$2$Br, TMSCF$2$Br) is a silicon-based reagent widely used in organic synthesis for generating difluorocarbene (CF$2$), a key intermediate in fluorination reactions. Its structure features a bromodifluoromethyl group attached to a trimethylsilane moiety, which enhances stability and facilitates controlled release of CF$_2$ under mild conditions .

Synthesis: TMSCF$2$Br is synthesized via halogenation of (chlorodifluoromethyl)trimethylsilane (TMSCF$2$Cl) or direct silylation of bromodifluoromethyl precursors. Its air and moisture stability, coupled with commercial availability, make it practical for laboratory use .

Propriétés

IUPAC Name |

[bromo(difluoro)methyl]-trimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9BrF2Si/c1-8(2,3)4(5,6)7/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDZVWBWAUSUTTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C(F)(F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9BrF2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115262-01-6 | |

| Record name | Trimethyl(bromodifluoromethyl)silane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Reaction Conditions and Mechanism

In a typical procedure, TMSCFCl is treated with a stoichiometric amount of lithium bromide (LiBr) or sodium bromide (NaBr) in anhydrous tetrahydrofuran (THF) at −78°C to 25°C. The reaction proceeds via an S2 mechanism, where bromide attacks the silicon center, leading to the displacement of chloride (Scheme 1).

Key Parameters:

Scalability and Limitations

This method is scalable to multigram quantities, but the reliance on TMSCFCl as a starting material necessitates its prior synthesis, often via silylation of chlorodifluoromethane (HCFCl). Residual chloride contamination remains a concern, requiring rigorous purification via fractional distillation.

Direct Synthesis from Trimethylsilyl Chloride and Bromodifluoromethylating Agents

An alternative route involves the direct reaction of trimethylsilyl chloride (TMSCI) with bromodifluoromethyl precursors. This method avoids intermediate halogen exchange and is advantageous for large-scale production.

Bromodifluoromethyl Bromide (CFBr) Route

CFBr, a commercially available fluorinated alkyl bromide, reacts with TMSCI in the presence of a Lewis acid catalyst (e.g., AlCl) to yield TMSCFBr (Scheme 2).

Optimized Conditions:

Challenges and Mitigation

CFBr’s high volatility (bp −22°C) complicates handling, necessitating cryogenic reaction setups. Side products like BrCl are corrosive and require neutralization with aqueous sodium thiosulfate.

Metathesis Using Bromodifluoromethylmetallic Reagents

Organometallic approaches utilize bromodifluoromethyl lithium (LiCFBr) or magnesium (MgCFBr) reagents to transfer the CFBr group to silicon.

Lithium-Mediated Synthesis

LiCFBr, generated from CFBr and lithium metal, reacts with TMSCI in diethyl ether at −78°C (Scheme 3):

Advantages:

-

High atom economy (nearly quantitative yields).

-

Minimal byproducts (LiCl precipitates and is easily removed).

Drawbacks:

-

Pyrophoric nature of LiCFBr demands strict inert-atmosphere conditions.

-

Limited commercial availability of CFBr in some regions.

Electrochemical Synthesis

Recent advances in electrochemical methods have enabled the synthesis of TMSCFBr via direct electrolysis of TMSCI and CFBr in a divided cell.

Protocol and Efficiency

-

Electrolyte: Tetrabutylammonium tetrafluoroborate (TBABF) in acetonitrile.

-

Electrodes: Graphite anode and stainless steel cathode.

-

Voltage: 3.0 V (constant potential).

This method avoids harsh reagents but suffers from lower efficiency and scalability issues compared to traditional routes.

Comparative Analysis of Preparation Methods

| Method | Starting Materials | Conditions | Yield | Scalability | Purity |

|---|---|---|---|---|---|

| Halogen Exchange | TMSCFCl, LiBr | THF, −78°C | 70–85% | High | >95% |

| Direct Synthesis (CFBr) | TMSCI, CFBr | AlCl, 0–25°C | 60–75% | Moderate | 90–95% |

| Metathesis (LiCFBr) | Li, CFBr, TMSCI | Diethyl ether, −78°C | 80–90% | Low | >98% |

| Electrochemical | TMSCI, CFBr | Electrolysis, 3.0 V | 50–65% | Low | 85–90% |

Analyse Des Réactions Chimiques

Difluorocarbene Generation and Trapping

TMSCF₂Br reacts with Lewis bases like hexamethylphosphoramide (HMPA) to produce difluorocarbene (CF₂), a transient species widely used in cyclopropanation and heteroatom functionalization.

Mechanism : DFT calculations reveal HMPA coordinates to silicon, weakening the Si–CF₂Br bond and facilitating CF₂ release. The transition state adopts a trigonal bipyramidal geometry at silicon ( ).

Nucleophilic Difluoromethylation

TMSCF₂Br participates in ylide-mediated reactions for C–CF₂ bond formation:

| Substrate | Conditions | Product | Yield (%) | Ref. |

|---|---|---|---|---|

| Ketones (e.g., acetophenone) | TMSCF₂Br, PPh₃, DMPU, 25°C | R₂C(CF₂)H | 65–82 | |

| Nitro alkenes | TMSCF₂Br, PPh₃, THF, 0°C → 25°C | R–CF₂–CH₂–NO₂ | 58–75 |

Key Insight : The reaction generates Ph₃P=CF₂ ylide via silylium (Me₃Si⁺) activation, enabling nucleophilic attack on electrophilic substrates ( ).

Photoredox-Catalyzed Reactions

TMSCF₂Br serves as a radical precursor under visible-light irradiation:

Mechanism : Single-electron transfer (SET) from the photocatalyst cleaves the C–Br bond, producing CF₂- ⁻ radical ( ).

Electrophilic Difluoromethylation

TMSCF₂Br transfers CF₂ groups to heteroatoms under basic conditions:

| Substrate | Base | Product | Application | Ref. |

|---|---|---|---|---|

| Alcohols (ROH) | CsF, THF, 60°C | RO–CF₂H | Synthesis of fluorinated ethers | |

| Amines (RNH₂) | KHMDS, –78°C | R–NH–CF₂H | Bioactive molecule synthesis |

Limitation : Competing side reactions (e.g., silylation) occur with sterically hindered substrates ( ).

Comparative Reactivity in Wittig-Type Reactions

TMSCF₂Br exhibits distinct behavior compared to TMSCF₂Cl:

| Reagent | Substrate | Conditions | Outcome | Ref. |

|---|---|---|---|---|

| TMSCF₂Br | Benzaldehyde | PPh₃, TBAC, 100°C | No olefin; forms Ph₃P⁺CF₂Br⁻ | |

| TMSCF₂Cl | Benzaldehyde | PPh₃, TBAC, 100°C | Styrene derivative (86% yield) |

Rationale : TMSCF₂Br’s weaker Si–CF₂Br bond promotes premature silylation of intermediates, inhibiting olefin formation ( ).

Applications De Recherche Scientifique

Synthesis of Fluorinated Compounds

Overview : (Bromodifluoromethyl)trimethylsilane is primarily utilized as a reagent in the synthesis of fluorinated organic compounds. These compounds are crucial in pharmaceuticals and agrochemicals due to their enhanced efficacy and stability.

Key Findings :

- The compound acts as a precursor for difluorocarbene, which can be introduced into various organic substrates, enabling the formation of gem-difluoromethyl groups.

- Research indicates that it can effectively facilitate the difluoromethylenation of alkenes and alkynes under mild conditions, making it a valuable tool in organic synthesis .

Material Science Applications

Overview : In material science, this compound is employed for developing advanced materials, particularly coatings and polymers that require enhanced chemical resistance and durability.

Key Findings :

- The incorporation of fluorinated groups into materials improves their hydrophobic properties, making them suitable for applications in electronics and automotive industries .

- Studies show that materials modified with this compound exhibit superior performance in harsh environments due to their enhanced thermal stability and resistance to solvents .

Organic Synthesis

Overview : The compound is instrumental in organic synthesis, particularly for introducing bromodifluoromethyl groups into complex organic molecules.

Key Findings :

- It has been successfully used in various reactions involving nucleophilic substrates, allowing for the assembly of complex molecular architectures essential for drug discovery .

- Case studies demonstrate its effectiveness in synthesizing biologically active compounds by facilitating selective reactions that lead to the formation of desired products .

Surface Modification

Overview : This compound is applied in surface modification processes to enhance adhesion and hydrophobicity.

Key Findings :

- Its use in modifying surfaces has shown significant improvements in the performance of coatings used in electronic devices and automotive parts.

- Research indicates that surfaces treated with this compound exhibit increased resistance to moisture and chemical attack, thereby extending their operational lifespan .

Analytical Chemistry

Overview : In analytical chemistry, this compound serves as a reagent for sample preparation.

Key Findings :

- It aids in improving the detection and quantification of various compounds within complex mixtures through enhanced sample stability and integrity.

- Studies highlight its role in preparing samples for gas chromatography and mass spectrometry, where it enhances the resolution and accuracy of analytical results .

- Fluorinated Drug Development : A study demonstrated the use of this compound in synthesizing a novel class of fluorinated drugs that showed improved biological activity compared to non-fluorinated counterparts .

- Polymer Coatings : Research highlighted how incorporating this compound into polymer formulations resulted in coatings with significantly improved water repellency and mechanical strength, making them ideal for outdoor applications .

- Surface Treatments in Electronics : A case study on electronic components revealed that surfaces treated with this compound exhibited lower failure rates under moisture exposure compared to untreated surfaces .

Mécanisme D'action

The mechanism by which (Bromodifluoromethyl)trimethylsilane exerts its effects involves the generation of difluorocarbene intermediates. These intermediates can react with various substrates to form difluoromethylated products. The molecular targets and pathways involved depend on the specific application and the nature of the substrate .

Comparaison Avec Des Composés Similaires

Structural and Reactivity Comparisons

TMSCF$_2$Br belongs to a family of silicon-based difluoromethylation reagents. Key analogs and their properties are summarized below:

Table 1: Comparative Analysis of Silicon-Based Difluoromethyl Reagents

Key Differentiators

Leaving Group Efficiency :

- TMSCF$2$Br outperforms TMSCF$2$Cl in CF$_2$ transfer due to Br’s superior leaving ability, enabling faster reaction kinetics and higher yields in cyclopropanations .

- TMSCF$_2$I (iodo analog) is more reactive than Br/Cl analogs but is less commonly used due to cost and handling challenges .

Reaction Scope :

- TMSCF$_2$Br is versatile in both electrophilic (e.g., ketone difluoromethylation) and transition-metal-free reactions (e.g., ring-opening of amines) .

- TMSCF$3$ is restricted to trifluoromethylation, limiting overlap with TMSCF$2$Br’s applications .

Practicality: TMSCF$_2$Br’s stability contrasts with reagents like chlorodifluoromethyl phenyl sulfone, which degrade under moisture and require stringent conditions . In drug synthesis, TMSCF$_2$Br achieves 78% yield in phenol difluoromethylation, outperforming older reagents requiring harsher bases .

Case Studies

- Cyclic Amine Functionalization : TMSCF$2$Br enables ring-opening bromoformylation of N-phenylpyrrolidine with 85% yield, a feat unattainable with TMSCF$2$Cl under identical conditions .

- Gem-Difluoroolefination : TMSCF$2$Br couples with diazo compounds for 1,1-difluoroalkene synthesis, whereas TMSCF$3$ is ineffective in such reactions .

Activité Biologique

(Bromodifluoromethyl)trimethylsilane, often abbreviated as TMSCF2Br, is a silicon-based organofluorine compound that has garnered interest in synthetic organic chemistry due to its unique reactivity and potential applications in biological systems. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

This compound is characterized by its difluoromethyl and bromine substituents on a trimethylsilane backbone. Its synthesis typically involves the reaction of trimethylsilane with bromodifluoromethyl halides under specific conditions, often utilizing Lewis bases such as hexamethylphosphoramide (HMPA) to facilitate the generation of difluorocarbene intermediates .

Biological Applications

Research into the biological activity of this compound has primarily focused on its role as a reagent in organic synthesis, particularly in the formation of complex molecules relevant to medicinal chemistry. Notably, it has been employed in the synthesis of pyrrovobasine, a compound with potential therapeutic applications. The introduction of this reagent in synthetic pathways allows for the efficient formation of biologically active structures .

Case Studies

-

Synthesis of Pyrrovobasine :

- A recent study demonstrated that this compound can be used effectively in the total synthesis of pyrrovobasine. This compound has shown promise in various biological assays, indicating potential anticancer properties. The methodology developed for its synthesis is anticipated to facilitate further investigations into its biological activity and structure-activity relationships .

-

Reactivity and Selectivity :

- Comparative studies have highlighted that this compound exhibits distinct reactivity profiles when utilized in difluoroolefination reactions. It was found to be less effective than other fluorinated silanes like TMSCF2Cl, which suggests that while it has utility in specific contexts, its overall efficiency may be limited compared to alternatives .

Data Tables

The following table summarizes key findings related to the biological activity and synthetic applications of this compound:

Q & A

Q. What are the primary synthetic routes to (bromodifluoromethyl)trimethylsilane (TMSCF₂Br), and how do they influence its reactivity?

TMSCF₂Br is typically synthesized via halogen exchange reactions. A common method involves treating (chlorodifluoromethyl)trimethylsilane (TMSCF₂Cl) with bromine sources like HBr or LiBr under controlled conditions . The choice of brominating agent affects purity and stability; for instance, HBr gas may introduce moisture, requiring anhydrous conditions. The Si–CF₂Br bond is highly sensitive to Lewis bases, making storage under inert atmospheres critical to prevent decomposition into difluorocarbene intermediates .

Q. What are the key reaction mechanisms involving TMSCF₂Br in fluoroorganic synthesis?

TMSCF₂Br primarily acts as a difluorocarbene (CF₂:) precursor. Under photoredox or thermal conditions, the C–Br bond undergoes homolytic cleavage to generate a (trimethylsilyl)difluoromethyl radical (•CF₂SiMe₃), which can further release CF₂: via desilylation . For example, in photoredox reactions with silyl enol ethers, the radical intermediate adds to the enol ether, followed by oxidation and reduction steps (e.g., NaBH₄ treatment) to stabilize the product . The mechanism is highly dependent on reaction conditions, with light wavelength (e.g., 375 nm LEDs) and catalysts (e.g., AuCl complexes) influencing radical generation efficiency .

Q. How should TMSCF₂Br be handled to ensure stability during reactions?

TMSCF₂Br is moisture- and base-sensitive. Use rigorously dried solvents (e.g., THF, DMF) and avoid alkaline additives, which trigger rapid difluorocarbene release and side reactions . Storage at –20°C under argon is recommended. Reaction vessels should be purged with inert gas, and reaction progress should be monitored via GC or TLC to detect premature decomposition .

Advanced Research Questions

Q. How can photoredox conditions be optimized for TMSCF₂Br-mediated difluoromethylation of silyl enol ethers?

Key parameters include:

- Catalyst selection : AuCl(μ-dppm)₂ achieves higher yields (52% for model substrate 3a) compared to Ru or Ir catalysts .

- Light source : 18 W, 375 nm LEDs maximize radical generation while minimizing side reactions .

- Reaction time : Prolonged irradiation (>6 hours) reduces yields due to product degradation; GC monitoring is essential .

| Condition | Yield (%) | Observation |

|---|---|---|

| AuCl catalyst, 6 hours | 52 | Full substrate conversion, stable product |

| Ru catalyst, 6 hours | <30 | Incomplete conversion, side products |

| 24-hour irradiation | 40 | Degradation observed post 12 hours |

Q. Why do aliphatic silyl enol ethers show lower reactivity compared to aromatic substrates in TMSCF₂Br reactions?

Aromatic enol ethers stabilize radical intermediates via resonance, whereas aliphatic substrates lack this stabilization, leading to reversible radical addition or reduced reactivity . For example, silyl enol ethers derived from acetophenone react efficiently (52% yield), while cyclohexanone-derived analogs show <10% yield . To mitigate this, introduce electron-donating groups (e.g., –OMe) to aliphatic substrates or use alternative activation strategies like Lewis acid additives (e.g., BF₃·OEt₂) .

Q. How does TMSCF₂Br compare to other difluorocarbene reagents (e.g., TMSCF₂Cl, BrCF₂CO₂Et) in terms of reactivity and scope?

TMSCF₂Br offers distinct advantages:

- Mild conditions : Generates CF₂: under visible light vs. thermal activation required for TMSCF₂Cl .

- Functional group tolerance : Compatible with heterocycles (e.g., pyridine, thiophene) due to neutral radical intermediates, unlike electrophilic reagents like BrCF₂CO₂Et .

- Limitations : Less effective for electron-deficient alkenes compared to TMSCF₃ (trifluoromethylation reagent) .

Q. What strategies mitigate competing decomposition pathways during TMSCF₂Br reactions?

- Avoid bases : Even trace amounts of Et₃N or K₂CO₃ accelerate difluorocarbene release, leading to dimerization (CF₂=CF₂) or trapping by solvents .

- Low temperatures : Conduct reactions at 0–25°C to slow undesired side reactions .

- Post-reduction : Treat crude products with NaBH₄ to reduce unstable ketones to alcohols, improving isolation yields (e.g., 52% for 4a vs. 30% for unreduced 3a) .

Q. How can kinetic and isotopic labeling studies elucidate the mechanism of TMSCF₂Br-mediated reactions?

- Radical clock experiments : Use cyclopropane-containing substrates to trap radical intermediates. For example, norbornene derivatives form ring-opened products, confirming radical pathways .

- ¹⁸O labeling : Track oxygen incorporation in carbonyl products to distinguish between radical vs. ionic pathways .

- DFT calculations : Model transition states for C–Br bond cleavage and CF₂: release, revealing energy barriers (~20 kcal/mol for desilylation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.